molecular formula C14H11Cl3O2 B10773161 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane CAS No. 124042-17-7

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Cat. No.: B10773161
CAS No.: 124042-17-7
M. Wt: 317.6 g/mol
InChI Key: IUGDILGOLSSKNE-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a trichloroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane typically involves the reaction of 4-hydroxybenzaldehyde with trichloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-efficiency catalysts, ensures consistent product quality and high production rates. The industrial production process also involves rigorous quality control measures to meet regulatory standards and ensure the safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the trichloroethane moiety to less chlorinated derivatives.

    Substitution: The hydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are conducted in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions include quinones, less chlorinated derivatives, and various substituted phenyl derivatives. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function and activity. The trichloroethane moiety can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxyphenyl)propane:

    2,2-Bis(4-hydroxyphenyl)-1-propanol: A derivative with a hydroxyl group instead of the trichloroethane moiety.

    4,4’-Methylenediphenol:

Uniqueness

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane is unique due to the presence of the trichloroethane moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGDILGOLSSKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022325
Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2971-36-0, 124042-17-7
Record name 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14
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Record name Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-
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Record name 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
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Record name 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
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